molecular formula C20H28N2O5 B11588361 ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11588361
M. Wt: 376.4 g/mol
InChI Key: XJTGREBAAWTMGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of this compound, the following steps are typically involved:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, morpholine derivatives are known to inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-4-26-20(24)19-14(2)21(3)18-6-5-16(11-17(18)19)27-13-15(23)12-22-7-9-25-10-8-22/h5-6,11,15,23H,4,7-10,12-13H2,1-3H3

InChI Key

XJTGREBAAWTMGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C)C

Origin of Product

United States

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